Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide
Description
Properties
IUPAC Name |
1-[2-[2-(2-oxo-4-phenylimidazolidin-1-yl)ethyldisulfanyl]ethyl]-4-phenylimidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S2/c27-21-23-19(17-7-3-1-4-8-17)15-25(21)11-13-29-30-14-12-26-16-20(24-22(26)28)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILHAZYNTQVBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1CCSSCCN2CC(NC2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32190-36-6 | |
| Record name | Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032190366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIS(2-(2-OXO-4-PHENYLIMIDAZOLIDIN-1-YL)ETHYL) DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/173GB6WA7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide typically involves the reaction of 2-(2-oxo-4-phenylimidazolidin-1-yl)ethanethiol with an oxidizing agent to form the disulfide bond . Common oxidizing agents used in this reaction include hydrogen peroxide (H2O2) and iodine (I2). The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) under mild conditions .
Industrial Production Methods: it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other higher oxidation states.
Reduction: The disulfide bond can be reduced to form the corresponding thiol compounds.
Substitution: The imidazolidinone rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed:
Oxidation: Sulfonic acids
Reduction: Thiol compounds
Substitution: Various substituted imidazolidinone derivatives
Scientific Research Applications
Scientific Research Applications
-
Bioconjugation :
- The disulfide bond allows for the formation of stable conjugates with proteins and other biomolecules. This property is exploited in creating targeted drug delivery systems where the compound can serve as a linker between therapeutic agents and targeting moieties.
- Polymer Chemistry :
- Antioxidant Studies :
Material Science Applications
- Rubber Modification :
- Coatings and Films :
Medicinal Chemistry Applications
-
Drug Development :
- The compound's structural features make it a candidate for developing new pharmaceuticals targeting various diseases, including cancer and neurodegenerative disorders. Its role as a potential prodrug is under investigation, where it may enhance the bioavailability of active pharmaceutical ingredients .
- Antimicrobial Activity :
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Bioconjugation | Demonstrated successful conjugation with antibodies, enhancing targeting capabilities of cancer therapeutics. |
| Study B | Rubber Modification | Showed improved tensile strength and elongation at break when incorporated into rubber formulations compared to control samples. |
| Study C | Antioxidant Properties | Found to significantly reduce oxidative stress markers in vitro, suggesting potential health benefits. |
Mechanism of Action
The mechanism of action of Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide involves the formation and cleavage of disulfide bonds. This compound can act as a disulfide exchange reagent, facilitating the formation of disulfide bonds in peptides and proteins . The molecular targets and pathways involved include thiol-disulfide exchange reactions, which are crucial for protein folding and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide with structurally or functionally related compounds, emphasizing molecular features, reactivity, and applications.
Structural Analog: 4,4'-Bis(2-sulfostyryl)biphenyl Disodium
- Molecular Formula : C₂₈H₂₀Na₂O₆S₂ (vs. C₂₂H₂₄N₄O₂S₂ for the target compound)
- Functional Groups: Sulfonate (–SO₃⁻) groups and styryl biphenyl backbone (vs. imidazolidinone and disulfide).
- Reactivity : The sulfonate groups enhance water solubility, making it suitable for aqueous-phase applications (e.g., fluorescent dyes or surfactants). In contrast, the disulfide in the target compound enables redox-responsive behavior .
- Toxicity: Limited acute toxicity data are available for 4,4'-Bis(2-sulfostyryl)biphenyl disodium, though sulfonates are generally considered low-toxicity .
Functional Analog: Bis[2-(4-azidosalicylamido)ethyl] Disulfide
- Molecular Formula : C₂₄H₂₂N₈O₄S₂ (vs. C₂₂H₂₄N₄O₂S₂ for the target compound).
- Functional Groups: Azide (–N₃) and salicylamide groups (vs. imidazolidinone).
- Reactivity: The azide groups facilitate photoaffinity labeling or click chemistry, while the disulfide allows reversible crosslinking. The target compound lacks azides but may exhibit stronger hydrogen-bonding due to imidazolidinone rings .
- Applications: Bis[2-(4-azidosalicylamido)ethyl] disulfide is used in bioconjugation and polymer chemistry, whereas the target compound’s imidazolidinone rings may favor pharmaceutical applications (e.g., enzyme inhibition).
Comparative Table
| Property | This compound | 4,4'-Bis(2-sulfostyryl)biphenyl Disodium | Bis[2-(4-azidosalicylamido)ethyl] Disulfide |
|---|---|---|---|
| Core Functional Groups | Imidazolidinone, disulfide | Sulfonate, styryl biphenyl | Azide, salicylamide, disulfide |
| Solubility | Likely organic-soluble | Water-soluble | Organic-soluble |
| Key Reactivity | Redox-sensitive disulfide | Ionic interactions | Click chemistry, photoactivation |
| Applications | Drug delivery, dynamic polymers | Fluorescent probes, surfactants | Bioconjugation, polymer networks |
Research Findings and Limitations
- Toxicity Gaps : Acute toxicity studies for this compound are absent in available literature, unlike its sulfonate analog .
Biological Activity
Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide, with the chemical formula and a molecular weight of 442.6 g/mol, is a compound of significant interest in both organic synthesis and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The compound features two imidazolidinone rings connected by a disulfide bond. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O2S2 |
| Molecular Weight | 442.6 g/mol |
| CAS Number | 32190-36-6 |
The primary mechanism of action for this compound involves the formation and cleavage of disulfide bonds. This property positions it as a potential disulfide exchange reagent, facilitating the formation of disulfide bonds in peptides and proteins. The compound can influence protein folding and stability, which is critical in various biological processes.
Antioxidant Properties
Research indicates that compounds with disulfide bonds can modulate oxidative stress responses by interacting with key proteins involved in cellular defense mechanisms. For instance, inhibitors targeting the Keap1-Nrf2 pathway are being explored for their potential to enhance antioxidant responses in cells. This compound may play a role in this context by stabilizing proteins that regulate oxidative stress responses .
Potential Therapeutic Applications
While direct medical applications remain limited, derivatives of this compound are being investigated for therapeutic uses. The ability to form stable disulfide bonds may enhance the efficacy of drug delivery systems or improve the stability of therapeutic proteins .
Case Studies
Comparative Analysis
To better understand the biological implications of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| Levamisole hydrochloride impurity E | Immunomodulatory effects |
| 1,1'-(disulfanediylbis(ethane-2,1-diyl))bis((4RS)-4-phenylimidazolidin-2-one) | Potential anti-cancer properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
